molecular formula C9H19N B6147787 [1-(propan-2-yl)cyclopentyl]methanamine CAS No. 1518927-15-5

[1-(propan-2-yl)cyclopentyl]methanamine

Cat. No.: B6147787
CAS No.: 1518927-15-5
M. Wt: 141.3
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Description

[1-(Propan-2-yl)cyclopentyl]methanamine is a bicyclic amine featuring a cyclopentane ring substituted at the 1-position with both a propan-2-yl (isopropyl) group and a methanamine (CH2NH2) moiety. Its molecular formula is C9H19N, with a molecular weight of 141.26 g/mol.

Properties

CAS No.

1518927-15-5

Molecular Formula

C9H19N

Molecular Weight

141.3

Purity

95

Origin of Product

United States

Scientific Research Applications

Chemistry: [1-(Propan-2-yl)cyclopentyl]methanamine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Biology: The compound has been studied for its potential biological activity, including its role as a ligand for certain receptors. Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs. Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which [1-(propan-2-yl)cyclopentyl]methanamine exerts its effects depends on its specific application. For example, as a ligand, it may bind to specific receptors, triggering a cascade of intracellular signaling pathways. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations

Aliphatic vs. Aromatic Substituents
  • [1-(4-Chlorophenyl)cyclopentyl]methanamine (C12H14ClN, MW 207.5): A 4-chlorophenyl group replaces the isopropyl substituent. Chlorine’s electron-withdrawing effect reduces amine basicity compared to the electron-donating isopropyl group .
  • 1-Phenylcyclopentanemethanamine (C12H15N, MW 173.24):

    • Phenyl substituent increases lipophilicity, improving membrane permeability but introducing steric hindrance around the amine .
Oxygen-Containing Substituents
  • [1-(Propan-2-yloxy)cyclobutyl]methanamine (C8H17NO, MW 143.23): Cyclobutane ring (smaller, strained) with an isopropoxy group. The ether oxygen may participate in hydrogen bonding, altering solubility compared to purely alkyl-substituted analogs .

Ring Size and Strain

  • 1-[(2R)-1-(Propan-2-yl)pyrrolidin-2-yl]methanamine :
    • Pyrrolidine (5-membered saturated amine ring) replaces cyclopentane.
    • The nitrogen in the ring alters electronic properties and basicity .

Amine Functionalization

  • 1-(Methylamino)cyclopentanecarboxylic Acid Hydrochloride: Secondary amine (methylamino group) vs. primary amine in the target compound. Reduced hydrogen-bonding capacity and lower reactivity in nucleophilic reactions .

Structural and Property Analysis (Table)

Compound Name Molecular Formula MW (g/mol) Substituent Ring Size Amine Type Key Features
[1-(Propan-2-yl)cyclopentyl]methanamine C9H19N 141.26 Isopropyl Cyclopentane Primary Balanced steric bulk and reactivity
[1-(4-Chlorophenyl)cyclopentyl]methanamine C12H14ClN 207.5 4-Chlorophenyl Cyclopentane Primary Enhanced π-π interactions, lower basicity
1-Phenylcyclopentanemethanamine C12H15N 173.24 Phenyl Cyclopentane Primary High lipophilicity, steric hindrance
[1-(Propan-2-yloxy)cyclobutyl]methanamine C8H17NO 143.23 Isopropoxy Cyclobutane Primary Ether oxygen for H-bonding, ring strain
1-(Methylamino)cyclopentanecarboxylic Acid C7H14ClNO2 203.65 Methylamino, carboxyl Cyclopentane Secondary Reduced H-bonding, modified solubility

Implications of Structural Differences

  • Electronic Effects : Electron-withdrawing groups (e.g., Cl, F) decrease amine basicity, while alkyl groups (e.g., isopropyl) enhance electron density on the nitrogen .
  • Solubility : Aromatic substituents (phenyl, chlorophenyl) reduce water solubility compared to aliphatic analogs.
  • Biological Interactions : π-π stacking in aryl-substituted compounds may improve binding to aromatic residues in proteins, whereas isopropyl groups favor hydrophobic interactions .
  • Synthetic Flexibility : Cyclopentane derivatives are less strained than cyclopropane analogs, offering greater stability in synthetic applications .

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